molecular formula C4H4ClNS B14073773 1-Chloroallyl isothiocyanate CAS No. 101670-64-8

1-Chloroallyl isothiocyanate

Cat. No.: B14073773
CAS No.: 101670-64-8
M. Wt: 133.60 g/mol
InChI Key: IBJTXFMZFGUXGV-UHFFFAOYSA-N
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Description

1-Chloroallyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The general structure of isothiocyanates is R–N=C=S, where R can be a variety of organic groups . This compound, specifically, has a chloroallyl group attached to the isothiocyanate moiety, making it a unique compound with specific chemical and biological properties.

Chemical Reactions Analysis

Thermal Decomposition

When subjected to thermal conditions, 1-chloroallyl isothiocyanate can undergo degradation, leading to the formation of various by-products. For instance, heating in aqueous solutions can alter its chemical structure significantly, producing compounds such as allylamine and N,N'-diallylthiourea through hydrolysis and subsequent reactions . The degradation pathway suggests that under prolonged heating, the compound transforms from its original pungent odor characteristic to a garlic-like note due to the formation of sulfur-containing compounds.

Reaction with Chlorinating Agents

This compound can also react with chlorinating agents such as sulfuryl chloride to form sulfenyl chloride derivatives. This reaction typically proceeds at temperatures ranging from -20 °C to 150 °C and may involve multiple equivalents of the chlorinating agent . The general mechanism involves chlorination followed by cyclization to form thiazoline derivatives.

Thermal Decomposition Pathway

The thermal degradation pathway can be summarized as follows:

  • Hydrolysis of allyl isothiocyanate leads to allylamine.

  • Allylamine subsequently reacts with remaining allyl isothiocyanate to yield N,N'-diallylthiourea.

  • This process results in a complex mixture of products that can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS).

Thermal Decomposition Products

Product NameDescription
AllylamineResultant from hydrolysis
N,N'-DiallylthioureaMajor non-volatile compound formed

Comparison with Similar Compounds

1-Chloroallyl isothiocyanate can be compared with other isothiocyanates such as allyl isothiocyanate, phenyl isothiocyanate, and sulforaphane. While all these compounds share the isothiocyanate functional group, they differ in their specific biological activities and applications:

Properties

CAS No.

101670-64-8

Molecular Formula

C4H4ClNS

Molecular Weight

133.60 g/mol

IUPAC Name

3-chloro-3-isothiocyanatoprop-1-ene

InChI

InChI=1S/C4H4ClNS/c1-2-4(5)6-3-7/h2,4H,1H2

InChI Key

IBJTXFMZFGUXGV-UHFFFAOYSA-N

Canonical SMILES

C=CC(N=C=S)Cl

Origin of Product

United States

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